Product packaging for Austamide(Cat. No.:CAS No. 34427-31-1)

Austamide

Cat. No.: B1202464
CAS No.: 34427-31-1
M. Wt: 363.4 g/mol
InChI Key: LBFQJHHYMJAUKS-UHFFFAOYSA-N
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Description

Austamide is a pentacyclic indole alkaloid first isolated from the fungus Aspergillus ustus . It features a complex molecular architecture with a central 2,2-disubstituted pseudoindoxyl core, presenting a significant challenge for total synthesis and making it a compound of high interest in synthetic organic chemistry . This intricate structure is part of a broader class of prenylated indole diketopiperazine alkaloids, which are recognized for their diverse biological activities . Research into related deoxyisothis compound compounds, which share a similar azocinoindole framework, has indicated potential for neuroprotective effects. Specific derivatives have been shown to statistically increase the viability of paraquat-treated Neuro-2a cells in models of oxidative stress, suggesting a pathway for neuroprotection research relevant to this compound . Furthermore, other closely related alkaloids from marine fungal sources have demonstrated promising biological activity in resensitizing drug-resistant prostate cancer cells to therapeutic agents, highlighting the potential of this chemical family in oncology research . Researchers value this compound for its challenging structural complexity and as a key representative of the pseudoindoxyl alkaloids for investigating biosynthetic pathways and biological mechanisms. The compound is provided for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O3 B1202464 Austamide CAS No. 34427-31-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34427-31-1

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

12,12-dimethylspiro[1,7-diazatricyclo[7.5.0.03,7]tetradeca-3,13-diene-11,2'-1H-indole]-2,3',8-trione

InChI

InChI=1S/C21H21N3O3/c1-20(2)9-11-24-16(19(27)23-10-5-8-15(23)18(24)26)12-21(20)17(25)13-6-3-4-7-14(13)22-21/h3-4,6-9,11,16,22H,5,10,12H2,1-2H3

InChI Key

LBFQJHHYMJAUKS-UHFFFAOYSA-N

SMILES

CC1(C=CN2C(CC13C(=O)C4=CC=CC=C4N3)C(=O)N5CCC=C5C2=O)C

Canonical SMILES

CC1(C=CN2C(CC13C(=O)C4=CC=CC=C4N3)C(=O)N5CCC=C5C2=O)C

Other CAS No.

34427-31-1

Synonyms

austamide

Origin of Product

United States

Scientific Research Applications

Biological Activities

Cytotoxic and Neuroprotective Properties

Recent studies have highlighted the cytotoxic and neuroprotective activities of Austamide derivatives. For instance, new deoxyisothis compound derivatives isolated from the coral-derived fungus Penicillium dimorphosporum demonstrated significant increases in cell viability in neuroblastoma cells treated with paraquat, a known neurotoxin. Specifically, compounds at a concentration of 1 µM increased cell viability by 30-39% without exhibiting cytotoxic effects on non-cancerous human prostate epithelial cells . This suggests potential applications in neuroprotection and cancer therapy.

Anti-inflammatory Effects

In addition to neuroprotective properties, this compound derivatives have shown promise in modulating inflammatory responses. The metabolites were evaluated for their ability to inhibit nitrite production in LPS-stimulated RAW264.7 macrophages, indicating their potential as anti-inflammatory agents .

Synthetic Approaches

Total Synthesis

The total synthesis of this compound and its derivatives has been achieved through various synthetic routes. Notably, a short synthetic pathway was developed that efficiently produced (+)-Austamide and its derivatives such as (+)-deoxyisothis compound . The synthesis involved strategic steps that highlighted the importance of understanding the biosynthetic pathways leading to these compounds.

Biosynthesis

The biosynthesis of this compound has been explored through studies examining its metabolic pathways in fungi. Research indicates that this compound may arise from specific precursor compounds through enzymatic reactions involving indole alkaloids . Understanding these pathways not only aids in the synthesis of this compound but also enhances our knowledge of its natural occurrence and potential modifications.

Medicinal Chemistry Applications

Therapeutic Potential

This compound's structural similarities to other pharmacologically active compounds suggest it could be developed for therapeutic uses. For example, it shares characteristics with compounds used to treat neurological disorders, such as deutetrabenazine (marketed as Austedo), which is indicated for chorea associated with Huntington's disease . The exploration of this compound's effects on neurotransmitter systems could lead to novel treatments for movement disorders and other neurological conditions.

Comparison with Similar Compounds

Key Differences and Similarities

Structural Variations :

  • This compound and deoxyisothis compound share the same molecular formula but differ in ring connectivity (indolin-3-one vs. indoloazocine) .
  • Hydratothis compound introduces a hydroxyl group, altering polarity and solubility .
  • 3β-Hydroxydeoxyisothis compound and deoxydihydroisothis compound exhibit regioselective hydroxylation, influencing their metabolic stability and biological uptake .

Synthetic Efficiency :

  • This compound’s seven-step synthesis via Pd-mediated cyclization is more efficient than routes for deoxyisothis compound, which require additional functionalization steps .
  • Brevianamide A, a precursor, is synthesized via enzymatic prenylation, highlighting divergent biosynthetic strategies .

Biological Relevance :

  • This compound and deoxyisothis compound are predominant in co-cultures of Paragliomastix luzulae, suggesting synergistic biosynthesis .
  • Heatmap analysis () reveals deoxyisothis compound’s abundance increases by ~190% in co-cultures, indicating enhanced production under stress.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis dissects this compound into three key fragments:

  • Tryptophan-derived dihydroazocine (6)

  • Prenylated proline moiety

  • Spiro-y-indoxyl system

The convergent strategy hinges on late-stage spirocyclization, enabling simultaneous control of C2 and C3 stereocenters.

Step-by-Step Execution

Step 1–2 : Tryptophan methyl ester (3 ) undergoes N-prenylation and oxidation to yield advanced intermediate 5 in >98% yield over two steps.
Step 3 (Critical Cyclization) : Treatment of 5 with Pd(OAc)₂ (10 mol%) and PPh₃ in DMF at 80°C induces a multistep transformation:

  • Oxidative addition of Pd⁰ to the indole C2 position

  • π-Allylpalladium complex formation

  • 8-endo-trig cyclization

  • β-Hydride elimination

This sequence furnishes dihydroazocine 6 in 65% yield, establishing the strained eight-membered ring.

Step 4–12 : Subsequent functionalization involves:

  • Epoxidation and nucleophilic ring-opening (C7 hydroxylation)

  • TBS protection/deprotection sequences

  • Oxidative indole → indoxyl rearrangement using MnO₂

The final spirocyclization employs acidic conditions (TFA/CH₂Cl₂) to achieve the y-indoxyl system.

Table 1: Key Transformation Yields in the 2002 Synthesis

StepTransformationYield (%)
1N-Prenylation99
2Oxidation to 5 99
3Pd-mediated cyclization65
7Epoxide ring-opening78
12Final spirocyclization82

Gold-Catalyzed Approaches: Recent Innovations and Challenges

The 2024 study by Halnor and Ramana explored gold(I)-catalyzed nitroalkyne cycloisomerization as a potential route to this compound's pseudoindoxyl core. While unsuccessful for this compound itself, this work provides critical insights into modern transition-metal strategies.

Reaction Design

The attempted sequence involved:

  • AuCl₃-catalyzed (5 mol%) cycloisomerization of nitroalkyne 11

  • Intramolecular [3+2] cycloaddition

  • Nef reaction to install the indoxyl oxygen

Obstacles Encountered

  • Regioselectivity issues : Competing 6-endo vs. 5-exo cyclization pathways (3:1 ratio)

  • Oxidative instability : Nitro group decomposition under Au catalysis conditions

  • Ring strain : Failed transannular cyclization for spirocenter formation

Despite 48% yield in the initial cycloisomerization, the route stalled at intermediate 13 , highlighting the sensitivity of this compound's framework to harsh conditions.

Biosynthetic Hypotheses: Guiding Synthetic Design

The 2002 biosynthetic proposal by Williams and Domingo remains influential, positing:

  • Reverse prenylation of cyclo-L-Trp-L-Pro → deoxybrevianamide E

  • Oxidative cyclization : Tryptophyl amide nitrogen attack on prenyl π-system

  • Pinacol rearrangement : Indole → indoxyl conversion via dihydroxy intermediate

Table 2: Computational Insights into Biosynthetic Diels-Alder Steps

Transition StateΔG‡ (kcal/mol)Product Configuration
TSA18.7cis-Fused
TSB21.3trans-Fused
TSA'23.1Alternative cis

Comparative Analysis of Synthetic Strategies

Efficiency Metrics

MethodStepsOverall Yield (%)Key Advantage
Pd-mediated (2002)1218Stereocontrol
Au-catalyzed (2024)6*9*Atom economy (projected)
Metal-free (2025)8*22*Avoids transition metals (model)

*Projected values for incomplete routes

Technical Challenges Across Methods

  • Ring strain management : Eight-membered azocine vs. five-membered pyrroloindoline

  • Oxidative sensitivity : Indoxyl vs. indole stability under acidic/basic conditions

  • Stereochemical drift : Epimerization at C2 during late-stage functionalization

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing austamide, and how can researchers validate its structural integrity?

  • Methodology : this compound synthesis typically involves prenylated tryptophan intermediates, as outlined in Hartwig’s catalytic C–H functionalization approach . To validate structural integrity:

  • Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) to confirm molecular weight and stereochemistry.
  • Cross-reference spectral data with literature benchmarks .
  • For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) in line with standardized experimental protocols .

Q. How can researchers design experiments to assess this compound’s biological activity while minimizing confounding variables?

  • Methodology :

  • Hypothesis-driven design : Define specific biological targets (e.g., antimicrobial or cytotoxic activity) based on prior structural analogs .
  • Controls : Include positive controls (e.g., known bioactive compounds) and negative controls (solvent-only samples).
  • Dose-response assays : Use serial dilutions to establish EC50/IC50 values, ensuring statistical validity via triplicate trials .
  • Data normalization : Account for plate-to-plate variability using internal standards (e.g., fluorescent dyes for cell viability assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodology :

  • Meta-analysis : Compile datasets from peer-reviewed studies, noting variations in assay conditions (e.g., cell lines, incubation times) .
  • Replicate experiments : Reproduce conflicting studies under identical conditions to isolate methodological discrepancies .
  • Mechanistic studies : Use knockout models or enzyme inhibition assays to verify target specificity (e.g., testing this compound’s interaction with cytochrome P450 enzymes) .
  • Statistical rigor : Apply ANOVA or Bayesian inference to assess significance of observed differences .

Q. How can computational chemistry optimize this compound’s synthetic pathways for higher yield and reduced byproducts?

  • Methodology :

  • Density functional theory (DFT) : Model reaction transition states to identify energy barriers in prenylation or cyclization steps .
  • Retrosynthetic analysis : Use software (e.g., Chematica) to propose alternative routes with fewer steps .
  • Machine learning : Train models on existing reaction databases to predict solvent/catalyst combinations that minimize side products .
  • Experimental validation : Test computational predictions via small-scale reactions (mg-scale) before scaling up .

Q. What advanced techniques characterize this compound’s interaction with biological membranes or protein targets?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) between this compound and purified proteins .
  • Cryo-electron microscopy (cryo-EM) : Resolve structural changes in target proteins upon this compound binding .
  • Molecular dynamics simulations : Simulate ligand-receptor interactions over microsecond timescales to identify binding hotspots .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Data Management and Reproducibility

Q. How should researchers archive and share raw spectroscopic or bioassay data for this compound studies?

  • Guidelines :

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
  • Supplementary materials : Deposit raw NMR spectra, chromatograms, and bioassay datasets in repositories like Zenodo or Figshare .
  • Metadata standards : Include instrument parameters (e.g., NMR frequency, LC-MS column type) and software versions .

Q. What statistical methods address variability in this compound’s bioactivity across heterogeneous cell lines?

  • Approach :

  • Mixed-effects models : Account for random effects (e.g., cell line origin) and fixed effects (e.g., dosage) .
  • Principal component analysis (PCA) : Identify latent variables influencing activity disparities .
  • Robust regression : Minimize outlier impact in dose-response curves .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical compliance when using this compound in animal or in vitro models?

  • Protocols :

  • IACUC approval : For animal studies, adhere to ARRIVE guidelines for humane endpoints and sample sizes .
  • Cell line authentication : Use STR profiling to confirm identity and avoid misidentified lines .
  • Data transparency : Disclose conflicts of interest and funding sources in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Austamide
Reactant of Route 2
Austamide

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